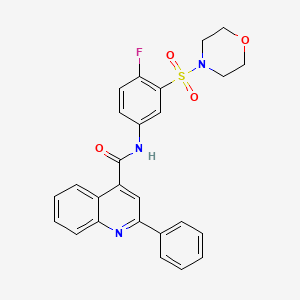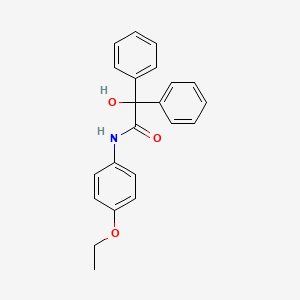
N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide is a chemical compound that belongs to the class of quinoline sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide involves the inhibition of PARP-1. PARP-1 is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP-1 is activated and recruits other proteins to repair the damage. However, in cancer cells, PARP-1 is overactive, leading to increased DNA repair and resistance to chemotherapy. N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide inhibits PARP-1, leading to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide has been shown to have several biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, leading to tumor regression. It can also enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. Additionally, N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide is its specificity for PARP-1. This makes it a promising candidate for cancer treatment, as it can selectively target cancer cells while sparing normal cells. However, the compound has some limitations for lab experiments. It is relatively expensive and requires specialized equipment for synthesis and purification. Additionally, the compound has poor solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide. One area of interest is the development of more potent and selective PARP-1 inhibitors. This could lead to the development of more effective cancer treatments with fewer side effects. Another area of research is the investigation of the compound's anti-inflammatory and neuroprotective effects, which could have implications for the treatment of various diseases. Finally, the compound's poor solubility could be addressed through the development of more soluble analogs or the use of alternative formulations.
Métodos De Síntesis
The synthesis of N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide involves several steps. The starting material is 2-phenylquinoline-4-carboxylic acid, which is first converted to its acid chloride derivative. This is then reacted with N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)amine to yield the desired product. The purity and yield of the compound can be improved by various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound works by targeting a specific enzyme called PARP-1, which is involved in DNA repair. By inhibiting this enzyme, N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide can induce DNA damage and cell death in cancer cells.
Propiedades
IUPAC Name |
N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4S/c27-22-11-10-19(16-25(22)35(32,33)30-12-14-34-15-13-30)28-26(31)21-17-24(18-6-2-1-3-7-18)29-23-9-5-4-8-20(21)23/h1-11,16-17H,12-15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGZDJHAPAWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-2-phenylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7468699.png)
![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468707.png)

![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)
![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)
![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)

![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)
![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)
